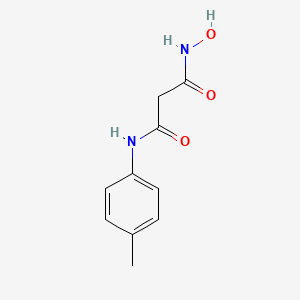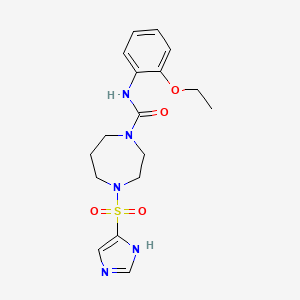
N'-hydroxy-N-(4-methylphenyl)propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N’-hydroxy-N-(4-methylphenyl)propanediamide” is a chemical compound with the CAS Number: 885372-05-4 . It has a molecular weight of 208.22 and its IUPAC name is N1-hydroxy-N~3~- (4-methylphenyl)malonamide .
Molecular Structure Analysis
The molecular formula of “N’-hydroxy-N-(4-methylphenyl)propanediamide” is C10H12N2O3 . The InChI key, which provides information about the 3D structure of the molecule, is VHNVQPPINOACNR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“N’-hydroxy-N-(4-methylphenyl)propanediamide” is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not available in the current data .Applications De Recherche Scientifique
1. Biocatalysis in Drug Metabolism
N'-hydroxy-N-(4-methylphenyl)propanediamide's applications in biocatalysis for drug metabolism are significant. A study by Zmijewski et al. (2006) demonstrated the use of microbial-based surrogate biocatalytic systems to produce mammalian metabolites of drugs for structural characterization. This approach is crucial in understanding drug metabolism and supporting clinical investigations (Zmijewski et al., 2006).
2. Neurotoxicological Evaluation
Research by Zhao et al. (1992) explored the neurotoxicological properties of potential metabolites of serotonergic neurotoxins, contributing to our understanding of drug-induced neurotoxicity and the role of N'-hydroxy-N-(4-methylphenyl)propanediamide analogues in these processes (Zhao et al., 1992).
3. Metabolism and Detectability in Urine
A study by Welter et al. (2014) investigated the metabolism and detectability of amphetamine-type stimulants, including compounds related to N'-hydroxy-N-(4-methylphenyl)propanediamide, in rat urine. This research is crucial for understanding drug metabolism and developing methods for drug testing in clinical and forensic toxicology (Welter et al., 2014).
4. Synthetic Chemistry Applications
The work of Tsunoda et al. (1991) on the reactions of methoxynaphthalenes with malonamide, resulting in compounds like N'-hydroxy-N-(4-methylphenyl)propanediamide, illustrates the compound's importance in synthetic chemistry, particularly in the creation of novel organic compounds (Tsunoda et al., 1991).
Safety and Hazards
Propriétés
IUPAC Name |
N'-hydroxy-N-(4-methylphenyl)propanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-7-2-4-8(5-3-7)11-9(13)6-10(14)12-15/h2-5,15H,6H2,1H3,(H,11,13)(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHNVQPPINOACNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CC(=O)NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[5-(Difluoromethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B2361474.png)
![3-bromo-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2361476.png)
![Methyl 2-((3-(2-benzamidoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2361477.png)
![2-[4-(2-Hydroxyethoxy)phenyl]acetonitrile](/img/structure/B2361479.png)


![2-(3-Cyclobutyl-1-bicyclo[1.1.1]pentanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2361483.png)

![5-(N-((1H-benzo[d]imidazol-5-yl)methyl)sulfamoyl)-2-fluorobenzoic acid](/img/structure/B2361488.png)
![2-((3-(4-chlorophenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B2361489.png)

![Tert-butyl 4-[[2,2-dimethylpropanoyl(methyl)amino]methyl]piperidine-1-carboxylate](/img/structure/B2361491.png)
